molecular formula C24H23O14+ B12380504 Cyanidin 3-malonylglucoside CAS No. 94977-38-5

Cyanidin 3-malonylglucoside

Cat. No.: B12380504
CAS No.: 94977-38-5
M. Wt: 535.4 g/mol
InChI Key: ROQLTZUOXIQBDO-UHFFFAOYSA-O
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Description

Cyanidin 3-malonylglucoside is a type of anthocyanin, a class of compounds known for their vibrant colors and antioxidant properties. This compound is a derivative of cyanidin, which is a common anthocyanidin found in various fruits and vegetables. This compound is particularly noted for its presence in red onions and other pigmented plants, contributing to their color and potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanidin 3-malonylglucoside typically involves the enzymatic glycosylation of cyanidin. This process can be carried out using enzymes such as anthocyanidin synthase and cyanidin 3-O-glucosyltransferase. These enzymes facilitate the attachment of glucose and malonyl groups to the cyanidin molecule under controlled conditions .

Industrial Production Methods

In an industrial setting, this compound can be produced using microbial fermentation. Engineered strains of Escherichia coli, for example, can be used to produce this compound by introducing the necessary biosynthetic genes and optimizing the fermentation conditions . This method allows for the scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyanidin 3-malonylglucoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can alter the structure and properties of the compound, leading to the formation of different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid. These products are bioactive phenolic compounds that contribute to the antioxidant properties of this compound .

Scientific Research Applications

Cyanidin 3-malonylglucoside has a wide range of scientific research applications:

Mechanism of Action

Cyanidin 3-malonylglucoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, which can protect cells from damage. The compound also modulates various signaling pathways, including those involved in inflammation and apoptosis. For example, it activates adenosine monophosphate-activated protein kinase (AMPK) and suppresses gluconeogenesis by reducing the expression of gluconeogenic genes .

Comparison with Similar Compounds

Cyanidin 3-malonylglucoside is similar to other anthocyanins such as cyanidin 3-glucoside and cyanidin 3-rutinoside. it is unique due to the presence of the malonyl group, which enhances its stability and bioavailability. This makes it more effective as an antioxidant and colorant compared to its non-malonylated counterparts .

List of Similar Compounds

  • Cyanidin 3-glucoside
  • Cyanidin 3-rutinoside
  • Pelargonidin 3-glucoside
  • Delphinidin 3-glucoside

Properties

IUPAC Name

3-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O14/c25-10-4-13(27)11-6-16(23(36-15(11)5-10)9-1-2-12(26)14(28)3-9)37-24-22(34)21(33)20(32)17(38-24)8-35-19(31)7-18(29)30/h1-6,17,20-22,24,32-34H,7-8H2,(H4-,25,26,27,28,29,30)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQLTZUOXIQBDO-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23O14+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94977-38-5
Record name Cyanidin 3-(6''-malonylglucoside)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037974
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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